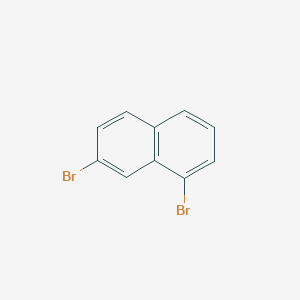

1,7-Dibromonaphthalene

Vue d'ensemble

Description

1,7-Dibromonaphthalene (1,7-DBN) is a polycyclic aromatic hydrocarbon (PAH) that is used as a synthetic intermediate in the production of various organic compounds. It is a colorless solid with a melting point of 120°C and a boiling point of 281°C. 1,7-DBN has been extensively studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.

Applications De Recherche Scientifique

Optical and Magnetic Resonance Studies

A pioneering study by Nishimura, Zewail, and Harris (1975) on 1,4-dibromonaphthalene, a compound closely related to 1,7-Dibromonaphthalene, utilized zero-field magnetic resonance techniques to investigate localized states in crystals. This research provided detailed kinetic parameters for 'localized' triplet states, offering insights into the dynamics of energy migration and the influence of spin exchange on exciton transitions (Nishimura, Zewail, & Harris, 1975).

Synthesis and Chemical Properties

Röger and Würthner (2007) explored the synthesis and optical properties of core-tetrasubstituted naphthalene diimides, starting from 2,3,6,7-tetrabromonaphthalene dianhydride. This study is significant for understanding the chemical reactivity of bromonaphthalene derivatives and their potential in creating structurally diverse chromophores with varied optical and electrochemical properties (Röger & Würthner, 2007).

Crystal Structure and Molecular Motions

The crystal structures of various dibromonaphthalene derivatives, including 1,5-dibromonaphthalene and disordered 1,8-dibromonaphthalene, have been elucidated by Haltiwanger et al. (1984). These studies contribute to the understanding of molecular arrangements and interactions within the crystalline phase, offering a foundation for further investigations into the material properties of these compounds (Haltiwanger et al., 1984).

Molecular Dynamics and Stability

Research on the molecular motions and lattice stability of disordered organic alloys, including studies on 1,4-dihalonaphthalenes by Bellows and Prasad (1977), sheds light on the impact of halogen substitution on the lattice stability and molecular dynamics. This research is crucial for understanding the solid-state behavior of dibromonaphthalene derivatives and their applications in materials science (Bellows & Prasad, 1977).

Environmental-Friendly Synthesis

An innovative approach to synthesizing 1,4-dibromonaphthalene in an environment-friendly manner using ionic liquids as catalysts was developed by Zhao et al. (2008). This method represents a 'clean' synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Zhao et al., 2008).

Exciton Dynamics and Triplet States

Studies on the triplet states of naphthalene derivatives, including 1,4-dibromonaphthalene, by Castro and Hochstrasser (1967), contribute to our understanding of exciton dynamics in organic crystals. These insights are vital for applications in optoelectronics and materials science (Castro & Hochstrasser, 1967).

Mécanisme D'action

Target of Action

1,7-Dibromonaphthalene is an organic compound that primarily targets the naphthalene ring . The compound’s primary role is to distort the naphthalene ring, allowing for nonelectronical activation .

Mode of Action

The mode of action of 1,7-Dibromonaphthalene involves a process known as the "halogen dance reaction" . The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring . This distortion facilitates the 1,2-rearrangement of the bromo group, affording 1,7-dibromonaphthalene upon treatment with trifluoromethanesulfonic acid .

Biochemical Pathways

The compound’s ability to distort the naphthalene ring and facilitate the rearrangement of the bromo group suggests that it may influence pathways involving the synthesis and degradation of naphthalene derivatives .

Pharmacokinetics

As an organic compound, it is soluble in organic solvents such as benzene, chloroform, and carbon disulfide

Result of Action

The primary result of 1,7-Dibromonaphthalene’s action is the production of 1,7-dibromonaphthalene from 1,8-dibromonaphthalene . This transformation is facilitated by the compound’s ability to distort the naphthalene ring and rearrange the bromo group . The resulting 1,7-dibromonaphthalene, characterized by two C–Br bonds arranged at a 60° angle, can be used to synthesize unique metal–organic frameworks comprising a 52-membered ring network .

Action Environment

The action of 1,7-Dibromonaphthalene is influenced by environmental factors such as the presence of trifluoromethanesulfonic acid, which is necessary for the halogen dance reaction Additionally, the reaction is likely to be sensitive to temperature and pressure conditions, although specific details are not available in the literature

Propriétés

IUPAC Name |

1,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFFDNPPMQALBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474203 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dibromonaphthalene | |

CAS RN |

58258-65-4 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

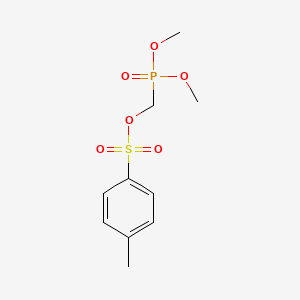

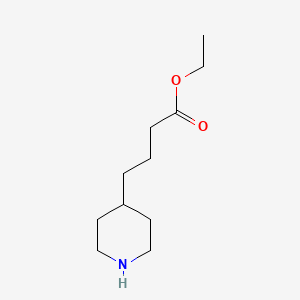

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

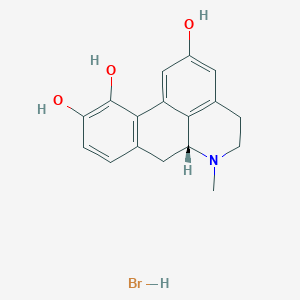

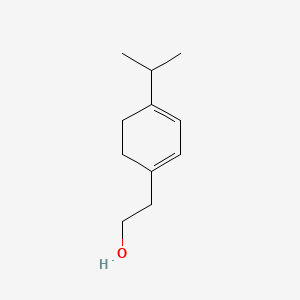

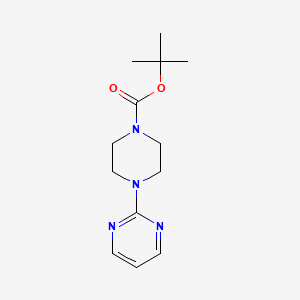

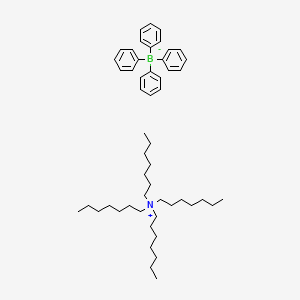

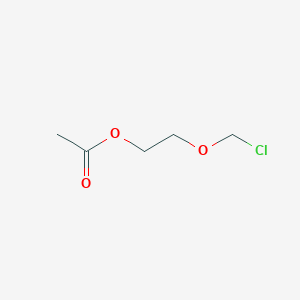

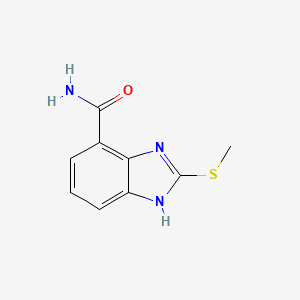

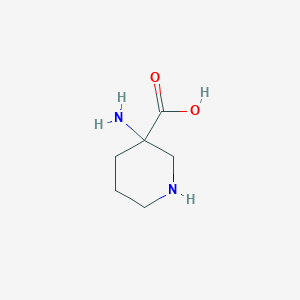

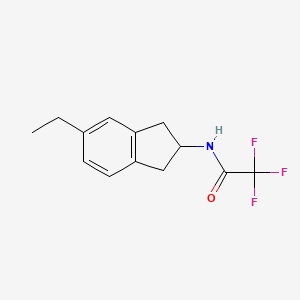

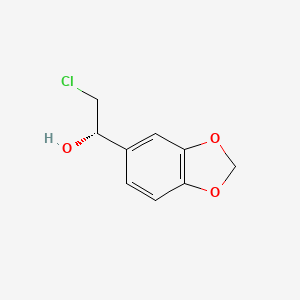

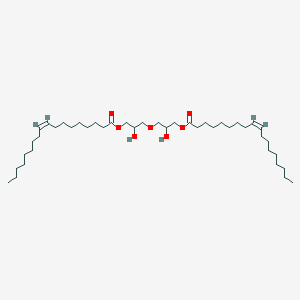

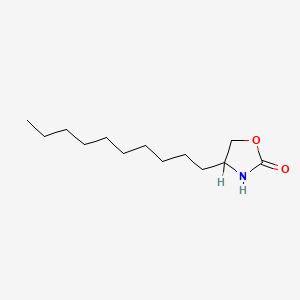

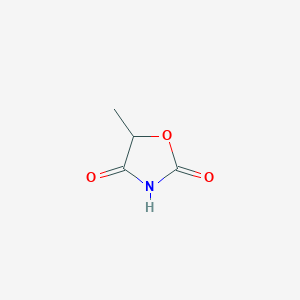

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.